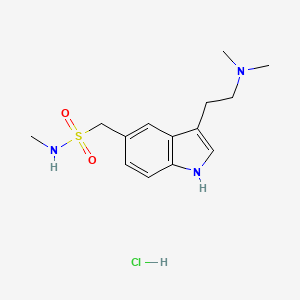
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and an amine group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine typically involves the following steps:
Formation of the Butene Backbone: The initial step involves the formation of the butene backbone through a series of reactions such as aldol condensation or Wittig reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via halogenation reactions using reagents like N-fluorobenzenesulfonimide or diethylaminosulfur trifluoride.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, thiourea, acetone.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the amine group facilitates interactions with nucleophilic sites in biological molecules. These interactions can lead to the modulation of signaling pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine: The E-isomer of the compound with similar structural features but different spatial arrangement.
4-(benzenesulfonyl)-3-chlorobut-2-en-1-amine: A similar compound with a chlorine atom instead of fluorine.
4-(benzenesulfonyl)-3-fluorobut-2-en-1-ol: A compound with a hydroxyl group instead of an amine group.
Uniqueness
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine is unique due to its specific Z-configuration, which can influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C10H12FNO2S |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO2S/c11-9(6-7-12)8-15(13,14)10-4-2-1-3-5-10/h1-6H,7-8,12H2/b9-6- |
Clave InChI |
HTUIHUIRTWMKFB-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)C/C(=C/CN)/F |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


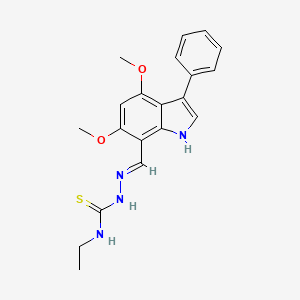
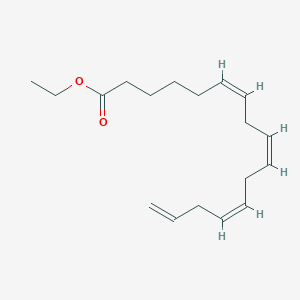
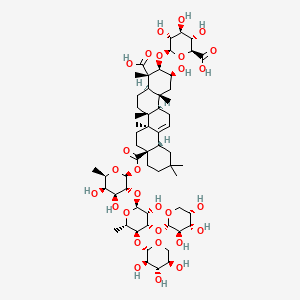

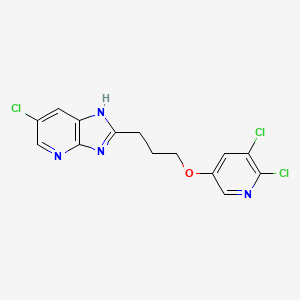
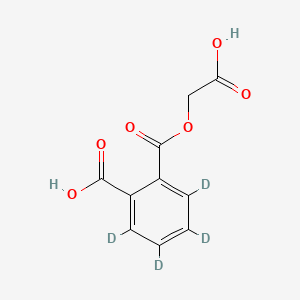


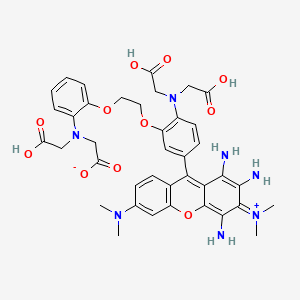
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
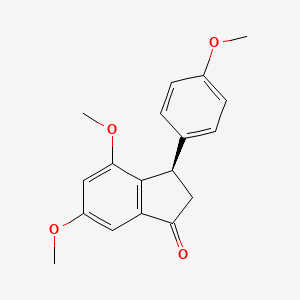
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

